molecular formula C13H22O3 B120750 blumenol B CAS No. 36151-01-6

blumenol B

Cat. No. B120750
CAS RN: 36151-01-6
M. Wt: 226.31 g/mol
InChI Key: CWOFGGNDZOPNFG-ZWNOBZJWSA-N
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Description

Blumenol B is a C13-norisoprenoid compound that has been identified as a significant contributor to the aroma of various wine varieties. It is considered a putative precursor to several important wine aroma compounds, including theaspirone and vitispirane. The enantioselective synthesis of (R,R)-blumenol B has been achieved from commercially available 4-oxoisophorone, indicating the potential for scalable production of this compound .

Synthesis Analysis

The synthesis of (R,R)-blumenol B has been accomplished through an enantioselective process starting from 4-oxoisophorone. This synthesis route is notable for its efficiency and scalability, which is advantageous for potential industrial applications. The method has also been applied to create a poly-deuterated version, d9-(R,R)-blumenol B, which can be useful for tracing the compound's transformation and presence in various matrices .

Molecular Structure Analysis

The molecular structure of blumenol B has been revised in the literature. The absolute stereochemistry of related compounds, such as blumenol C glucoside, has been determined using modified Mosher's method, which could imply similar stereochemical considerations for blumenol B. Understanding the stereochemistry is crucial for the synthesis and biological activity of such compounds .

Chemical Reactions Analysis

Blumenol B, as a norisoprenoid, is likely to undergo typical organic reactions associated with its functional groups. However, specific chemical reactions involving blumenol B have not been detailed in the provided papers. Norisoprenoids, in general, can participate in reactions such as oxidation and conjugation, which may affect their sensory properties in wine .

Physical and Chemical Properties Analysis

The physical and chemical properties of blumenol B are not explicitly discussed in the provided papers. However, as a norisoprenoid related to aroma compounds in wine, it can be inferred that blumenol B is likely volatile and contributes to the bouquet of wines through its sensory attributes. The synthesis paper suggests that the compound's properties are significant enough to warrant the development of a synthetic route for its study and application .

Scientific Research Applications

1. Enantioselective Synthesis and Wine Aroma Contribution

Blumenol B, as part of the C13-norisoprenoids group, is significant in the context of grapes and wines. It's a precursor to important wine aroma compounds like theaspirone and vitispirane. Researchers Tan et al. (2022) achieved the enantioselective synthesis of (R,R)-blumenol B, demonstrating its potential application in enhancing wine aroma characteristics and its possible scale-up for commercial use in the wine industry (Tan et al., 2022).

2. Presence in Medicinal Plants and Bioactivity

Blumenol B has been isolated from various plants with medicinal properties. For instance, it's identified in the leaves of Annona glabra and Heliotropium angiospermum. In Annona glabra, blumenol B was evaluated for its cytotoxic effects against human solid tumor cells, though it was not significantly potent. This indicates its potential role in medicinal research related to cancer (Liu et al., 1999); (Erosa-Rejón et al., 2019).

3. Antioxidant Properties

In a study focusing on Croton lechleri Muell-Arg (Euphorbiaceae), a plant known for its wound healing properties, blumenol B was identified among the minor secondary metabolites. This study highlighted the antioxidant activity of these compounds, suggesting the role of blumenol B in enhancing the plant's medicinal value (De Marino et al., 2008).

4. Impact on Plant Chemical Defence

Research indicates that blumenol B plays a role in plant chemical defense mechanisms. In a study by Hill et al. (2018), it was observed that the presence of blumenol B in plants increased following arbuscular mycorrhizal fungal colonization, suggesting its role in the plant's adaptive response to environmental stressors (Hill et al., 2018).

Future Directions

Future research could focus on the role of blumenol B in plant-fungi symbiosis, its potential applications in the wine industry, and the development of more efficient synthesis methods .

properties

IUPAC Name

(4S)-4-hydroxy-4-[(3R)-3-hydroxybutyl]-3,5,5-trimethylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h7,10,14,16H,5-6,8H2,1-4H3/t10-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWOFGGNDZOPNFG-ZWNOBZJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)CC(C1(CCC(C)O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)CC([C@]1(CC[C@@H](C)O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

blumenol B

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
203
Citations
AG González, JA Guillermo, AG Ravelo… - Journal of Natural …, 1994 - ACS Publications
… as in blumenol A, blumenol B and theaspirone (5,6), and others that they may be biosynthesized from carotenoids or suitable metabolites (7,8), as in the case of the damascones. They …
Number of citations: 100 pubs.acs.org
C Kornpointner, NJ Hochenegger, BB Shi, A Berger… - Molecules, 2022 - mdpi.com
… Blumenol A—for which vomifoliol is the older name—differs from blumenol B only in the C-7/C-8 double bond. The carbon skeleton of blumenol C is equivalent to those of blumenol B. …
Number of citations: 11 www.mdpi.com
SM Tan, SWP Rees, RE Jelley, J Wang, B Fedrizzi… - Molecules, 2022 - mdpi.com
… We wished to develop an efficient stereospecific synthesis of blumenol B from commercially available materials that would also be suitable for the preparation of isotopically labelled …
Number of citations: 9 www.mdpi.com
W Wang, XC Li, Z Ali, IA Khan - Chemical and Pharmaceutical …, 2009 - jstage.jst.go.jp
… sylvestris, together with four known C13 nor-isoprenoids, namely, icariside B5 (3),13) byzantionoside B (4),14) blumenol B (5) and blumenol C (6),15,16) and one known C11 nor-…
Number of citations: 26 www.jstage.jst.go.jp
MN Galbraith, DHS Horn - Journal of the Chemical Society, Chemical …, 1972 - pubs.rsc.org
… This assignment was confirmed by preparing blumenol B by partially hydrogenating … -group than blumenol B. From its nmr spectrum blumenol C was closely related to blumenol B. The …
Number of citations: 59 pubs.rsc.org
MH Tseng, YH Kuo, YM Chen, CH Chou - Journal of Chemical Ecology, 2003 - Springer
… At 600 ppm, quercetin, blumenol A, and blumenol B, caused 20–25% inhibition of radicle … The other compounds, including quercetin, blumenol A, and blumenol B, at 600 ppm showed …
Number of citations: 75 link.springer.com
G Weiss, M Koreeda, K Nakanishi - Journal of the Chemical Society …, 1973 - pubs.rsc.org
… This indeed is the case with the 250 nm CE of blumenol B (8). However, the fact that it is reversed in hlumenol A (5) (242 nm) suggests that the effect of the homoconjugated 7-ene …
Number of citations: 43 pubs.rsc.org
S De Marino, F Gala, F Zollo, S Vitalini, G Fico, F Visioli… - Molecules, 2008 - mdpi.com
… In addition to these known molecules, six compounds were isolated and identified for the first time in the latex: blumenol B, blumenol C, 4,5-dihydroblumenol A, erythro-guaiacyl-glyceryl-…
Number of citations: 91 www.mdpi.com
G Erosa-Rejón, LM Peña-Rodríguez… - Journal of the Mexican …, 2009 - scielo.org.mx
… Final identification of 2 as blumenol B was confirmed when its spectroscopic data proved to … The nor-isoprenoids blumenol A (1) and blumenol B (2), are important components to the …
Number of citations: 31 www.scielo.org.mx
M Herderich, C Neubert, P Winterhalter… - Flavour and …, 1992 - Wiley Online Library
… 26 is a known cyclization product of epoxydiol 25.,’ Whereas in the series of vomifoliol derivatives 27-29, vomifoliol 27 (‘Blumenol A’)39 and the 7,8-dihydroderivative 29 (‘Blumenol B’) …
Number of citations: 40 onlinelibrary.wiley.com

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